3-Ketosphingosine

Lipidomics Analytical Chemistry Metabolomics

Accurate quantification of the transient sphingolipid intermediate 3-ketosphingosine is hindered by its structural similarity to sphingosine. This high-purity standard resolves that challenge, enabling precise LC-MS/MS method validation. • Authentic KDSR substrate for enzyme kinetic assays & inhibitor screening. • Essential calibration standard for Niemann-Pick type A/B biomarker analysis. • Supplied with full analytical documentation for lipidomics workflow integration.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
Cat. No. B1242099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketosphingosine
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(=O)C(CO)N
InChIInChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17,20H,2-13,16,19H2,1H3/b15-14+/t17-/m0/s1
InChIKeyVWTPJNGTEYZXFV-ZWKQNVPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ketosphingosine in De Novo Sphingolipid Biosynthesis


3-Ketosphingosine (also known as 3-dehydrosphingosine or 3-ketodihydrosphingosine) is a key, but transient, ketonic intermediate in the de novo biosynthesis of sphingolipids. As a sphingoid base, it is structurally defined as the 3-keto analogue of sphingosine [1]. It is formed by the condensation of palmitoyl-CoA and L-serine, a reaction catalyzed by serine palmitoyltransferase (SPT) [2]. Under normal physiological conditions, 3-ketosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by the NADPH-dependent enzyme 3-ketosphingosine reductase (KDSR), making its accumulation a specific marker for KDSR deficiency or metabolic flux analysis [3].

De Novo Intermediate Key ketonic intermediate in sphingolipid biosynthesis, formed by serine palmitoyltransferase (SPT).
KDSR Substrate Specific substrate for 3-ketosphingosine reductase; essential for enzyme activity and inhibitor studies.
Metabolic Marker Accumulation reports KDSR deficiency or flux changes; supports metabolic tracing workflows.

Why 3-Ketosphingosine Substitution Fails


Despite their structural similarities, 3-ketosphingosine is not functionally interchangeable with its downstream metabolites, sphingosine or sphinganine. The presence of the ketone group at the C3 position fundamentally alters its biochemical role as a transient intermediate, not a signaling molecule. For instance, 3-ketosphingosine is the specific substrate for the NADPH-dependent reductase KDSR, a reaction that sphingosine cannot undergo [1]. This distinction is critical for enzymatic assays, as using a non-keto analog would yield false-negative results for KDSR activity. Furthermore, from an analytical perspective, the close structural similarity to sphingosine (difference of one oxygen atom) presents a major challenge, as conventional mass spectrometry methods often fail to distinguish the two isomers. Specialized derivatization techniques are required for accurate quantification of 3-ketosphingosine [2]. Substituting it with sphingosine in a study designed to measure metabolic flux or enzyme kinetics would therefore invalidate the experimental data by introducing an incorrect substrate or an indistinguishable analyte.

KDSR substrate mismatch
Sphingosine and sphinganine are not substrates for KDSR; replacement may generate false-negative activity data.
Isobaric interference in LC-MS
Standard mass spectrometry cannot distinguish 3-ketosphingosine from sphingosine. Without derivatization, identity and quantification may be misassigned.

Differentiating 3-Ketosphingosine from Closest Analogs


Mass Spectrometry Differentiation from Sphingosine

Conventional mass spectrometry fails to distinguish 3-ketosphingosine from its more abundant isomer, sphingosine, due to near-identical mass and fragmentation patterns. A validated shotgun lipidomics method employing a 'mass-tag' strategy with deuterated methyliodide (CD3I) derivatization enables their distinction and quantitative profiling for the first time [1]. This method overcomes the inherent analytical challenge of isobaric interference.

MS Differentiation
Head-to-head
CD₃I derivatization enables parallel reaction monitoring (PRM) to resolve 3-ketosphingosine from sphingosine; standard LC-MS/MS fails to separate the isomers.
Derivatization-dependent quantification context; method selection critical for accurate profiling.
Reported in shotgun lipidomics with hybrid Q-TOF MS.
Lipidomics Analytical Chemistry Metabolomics

KDSR Substrate Specificity vs. Sphinganine

3-Ketosphingosine is the specific substrate for the enzyme 3-ketodihydrosphingosine reductase (KDSR). KDSR catalyzes the NADPH-dependent reduction of the 3-keto group to a hydroxyl group, yielding sphinganine [1]. The saturated analog sphinganine is the product of this reaction and cannot serve as a substrate. This specificity is fundamental to the enzyme's role in the de novo sphingolipid biosynthetic pathway.

KDSR Specificity
Class-level
3-Ketosphingosine
Substrate, reduced to sphinganine
Sphinganine
Product, not a substrate
Substrate identity determines assay validity; only the keto form supports KDSR activity measurement.
NADPH-dependent reductase assay context.
Enzymology Sphingolipid Metabolism Kinetic Assay

Metabolic Branch Point in Sphingolipid Synthesis

In the yeast Hansenula ciferri, 3-ketosphingosine and 3-ketodihydrosphingosine represent a key pathway branch point. While both are intermediates, they are specifically reduced to sphingosine (unsaturated) and dihydrosphingosine (saturated), respectively [1]. This indicates that the fate of the long-chain base—saturated vs. unsaturated—is determined at the level of these ketonic intermediates, making 3-ketosphingosine the direct precursor for the bioactive sphingosine pool.

Pathway Branching
Class-level
3-Ketosphingosine
Reduced to sphingosine (unsaturated)
3-Ketodihydrosphingosine
Reduced to dihydrosphingosine (saturated)
Product identity controls metabolic branch; choice of keto precursor determines unsaturated vs. saturated sphingolipid output.
Demonstrated in H. ciferri cell-free extracts.
Metabolic Engineering Yeast Genetics Sphingolipidomics

Key Research Applications of 3-Ketosphingosine


LC-MS/MS Profiling of Long-Chain Bases in Disease

As highlighted by its analytical distinction from sphingosine [1], 3-ketosphingosine is the essential authentic standard for developing and validating LC-MS/MS methods aimed at quantifying this transient intermediate. This is particularly relevant in studies of metabolic diseases like Niemann-Pick type A/B, where 3-ketosphingosine serves as a biomarker . Its procurement is critical for creating calibration curves and ensuring the accuracy of lipidomics workflows.

In Vitro KDSR Activity Assays

Given its unique role as the sole substrate for KDSR [2], 3-ketosphingosine is required for any biochemical assay measuring the activity of this enzyme. Applications include screening for potential KDSR inhibitors, characterizing mutations found in patients with KDSR deficiency, or studying the enzyme's kinetic parameters (Km, Vmax). No other compound can substitute for it in this functional assay.

Unsaturated Branch of De Novo Sphingolipid Synthesis

In studies focused on the specific generation of unsaturated sphingolipids (e.g., sphingosine, ceramide, S1P), 3-ketosphingosine is the necessary precursor. As shown in yeast systems, it feeds the pathway that leads to the C4-C5 double bond, which is critical for the signaling functions of sphingosine-1-phosphate [3]. Using 3-ketodihydrosphingosine would instead direct metabolic flux towards the saturated branch, confounding results.

Application
Selection Property
Validation Focus
LC-MS/MS long-chain base profiling
Analytical specificity with derivatization
Method development and calibration for 3-ketosphingosine
In vitro KDSR activity assays
Exclusive substrate requirement
Kinetic analysis and inhibitor screening
Unsaturated sphingolipid pathway studies
Metabolic branch specificity
Flux toward sphingosine-1-phosphate signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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